REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8](=[O:15])[CH2:9][C:10](OCC)=O)[C:3](OCC)=[O:4].C(O[CH:19]([O:23]CC)[O:20][CH2:21][CH3:22])C.[NH3:26]>O(C(=O)CC)OOC(=O)CC>[OH:15][C:8]1[C:9]([C:19]([O:20][CH2:21][CH3:22])=[O:23])=[CH:10][NH:26][C:3](=[O:4])[C:2]=1[CH3:1]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CC(C(=O)OCC)C(CC(=O)OCC)=O
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Name
|
|
Quantity
|
38 mL
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Type
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reactant
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Smiles
|
C(C)OC(OCC)OCC
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Name
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1,1′-trioxidanediyldipropan-1-one
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Quantity
|
400 mL
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Type
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solvent
|
Smiles
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O(OOC(CC)=O)C(CC)=O
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Name
|
|
Quantity
|
600 mL
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Type
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reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at RT for another 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate was collected via filtration
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Type
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DISSOLUTION
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Details
|
dissolved in dichloromethane (400 mL)
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Type
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FILTRATION
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Details
|
The solid was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CNC(C1C)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |